molecular formula C7H13NO2 B568573 N-Ethyl-N-(2-oxopropyl)acetamide CAS No. 119520-32-0

N-Ethyl-N-(2-oxopropyl)acetamide

Cat. No.: B568573
CAS No.: 119520-32-0
M. Wt: 143.186
InChI Key: PFNGERAVMLTZMK-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-oxopropyl)acetamide is an acetamide derivative characterized by an ethyl group and a 2-oxopropyl substituent attached to the nitrogen atom of the acetamide backbone. The presence of the 2-oxopropyl group introduces ketone functionality, which can participate in condensation or reductive amination reactions, as seen in and .

Properties

CAS No.

119520-32-0

Molecular Formula

C7H13NO2

Molecular Weight

143.186

IUPAC Name

N-ethyl-N-(2-oxopropyl)acetamide

InChI

InChI=1S/C7H13NO2/c1-4-8(7(3)10)5-6(2)9/h4-5H2,1-3H3

InChI Key

PFNGERAVMLTZMK-UHFFFAOYSA-N

SMILES

CCN(CC(=O)C)C(=O)C

Synonyms

Acetamide, N-ethyl-N-(2-oxopropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-N-(2-oxopropyl)acetamide ()

  • Structure : Differs by an acetyl group instead of an ethyl group on the nitrogen.
  • Synthesis : Synthesized via reductive amination with 2-azidoethan-1-amine, yielding an azide product.
  • Properties : Sparingly soluble in chloroform; stable under fluorescent lighting.
  • Applications : Used as a building block in chemical genetics studies .

N-(2-(2-Oxopropyl)phenyl)acetamide ()

  • Structure : Contains a phenyl ring attached to the acetamide nitrogen, with a 2-oxopropyl side chain.
  • Molecular Formula: C₁₁H₁₃NO₂.
  • Analytical Data : Characterized by ¹H/¹³C NMR and InChIKey (GMFKXTWKFHPRQV-UHFFFAOYSA-N) .

N-Ethyl-N-[2-(1H-Indol-3-yl)-propyl]-acetamide ()

  • Structure : Ethyl and indole-containing propyl groups on the acetamide nitrogen.
  • Synthesis : Produced via hydroformylation/Fischer indolization using Rh(acac)₂(CO)₂ as a catalyst (61% yield).
  • Applications : Biologically relevant indole derivatives are common in alkaloid-inspired drug candidates .

N-(3-Aminopropyl)acetamide ()

  • Structure : Features a primary amine on the propyl chain instead of a ketone.
  • Solubility: Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL).
  • Utility : Used as a precursor for functionalized polymers or peptide mimetics .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications/Properties Evidence ID
N-Ethyl-N-(2-oxopropyl)acetamide Not explicitly provided Ethyl, 2-oxopropyl, acetamide Inferred from analogous syntheses (e.g., reductive amination) Hypothesized intermediate in drug synthesis N/A
N-Acetyl-N-(2-oxopropyl)acetamide C₇H₁₂N₂O₂ Acetyl, 2-oxopropyl Reductive amination with azidoethylamine Chemical genetics building block
N-(2-(2-Oxopropyl)phenyl)acetamide C₁₁H₁₃NO₂ Phenyl, 2-oxopropyl Not detailed Structural studies, drug design
N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide C₁₄H₁₈N₂O Ethyl, indole, propyl Rh-catalyzed indolization Bioactive indole derivatives
N-(3-Aminopropyl)acetamide C₅H₁₂N₂O Primary amine, propyl Solvent exchange (ethanol to DMSO) Polymer/pharmaceutical precursor

Key Research Findings

Reactivity of 2-Oxopropyl Group : The ketone in 2-oxopropyl derivatives enables participation in nucleophilic additions, as demonstrated in ’s synthesis of azide-functionalized intermediates .

Biological Relevance : Indole-containing analogs () highlight the role of acetamide derivatives in accessing bioactive molecules, such as indole alkaloids .

Structural Influence on Solubility : Substituents like aromatic rings () or amines () significantly alter solubility and bioavailability .

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